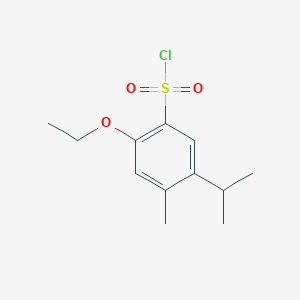
Benzenesulfonyl chloride, 2-ethoxy-4-methyl-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonyl chloride, 2-ethoxy-4-methyl-5-(1-methylethyl)- is an organic compound that belongs to the class of benzenesulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring. The specific structure of this compound includes an ethoxy group, a methyl group, and an isopropyl group attached to the benzene ring, making it a unique derivative of benzenesulfonyl chloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this approach uses phosphorus oxychloride as the chlorinating agent.
Chlorosulfonic Acid Method: In this method, chlorosulfonic acid reacts with benzene or its derivatives to produce benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of benzenesulfonyl chloride derivatives often involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of raw materials and the desired purity of the final product. Continuous flow reactors and advanced purification techniques are employed to ensure high yields and product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Benzenesulfonyl chloride derivatives undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: These compounds can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of benzenesulfonyl chloride derivatives can lead to the formation of sulfinic acids or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Sulfonamides, sulfonate esters, and sulfonate thiols.
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfinic acids and other reduced products.
Scientific Research Applications
Benzenesulfonyl chloride, 2-ethoxy-4-methyl-5-(1-methylethyl)- has various applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride derivatives involves the formation of a sulfonyl intermediate, which can undergo various chemical transformations. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: The parent compound without any substituents on the benzene ring.
4-Methylbenzenesulfonyl chloride: A derivative with a methyl group at the para position.
2-Ethoxybenzenesulfonyl chloride: A derivative with an ethoxy group at the ortho position.
Uniqueness
Benzenesulfonyl chloride, 2-ethoxy-4-methyl-5-(1-methylethyl)- is unique due to the presence of multiple substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of an ethoxy group, a methyl group, and an isopropyl group provides distinct steric and electronic effects, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
1246776-78-2 |
|---|---|
Molecular Formula |
C12H17ClO3S |
Molecular Weight |
276.78 g/mol |
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H17ClO3S/c1-5-16-11-6-9(4)10(8(2)3)7-12(11)17(13,14)15/h6-8H,5H2,1-4H3 |
InChI Key |
WFWLRDPTSNKLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















